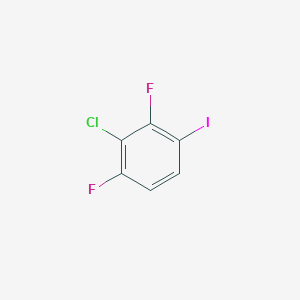

2-Chloro-1,3-difluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZBGQHUCKRNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378552 | |

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-06-2 | |

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-difluoro-4-iodobenzene, a halogenated benzene derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 202925-06-2 |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 274.43 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 223.4 ± 35.0 °C (Predicted) |

Proposed Synthesis

A similar transformation has been successfully employed in the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline, suggesting the feasibility of this approach.[1]

Proposed Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a patented procedure for a structurally similar compound and should be optimized for the specific substrate.[1]

Materials:

-

2-Chloro-1,3-difluoro-4-aminobenzene

-

Sulfuric acid (80%)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Cuprous iodide (CuI)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (or other suitable organic solvent)

-

Water

Procedure:

-

In a suitable reaction vessel, cautiously add 2-Chloro-1,3-difluoro-4-aminobenzene to 80% sulfuric acid at room temperature.

-

Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.

-

Cool the reaction mixture to 50-60°C.

-

Add catalytic cuprous iodide followed by potassium iodide and stir for 30 minutes.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 50-60°C. Stir until gas evolution ceases, and then continue stirring for an additional hour.

-

Quench the reaction by the dropwise addition of a sodium bisulfite solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.

Alternative Synthetic Approach

An alternative strategy involves the regioselective lithiation of a suitable precursor, 1-chloro-2,4-difluorobenzene, followed by quenching with an iodine source. This method has been demonstrated for the synthesis of related polyhalogenated benzenes.

Caption: Alternative synthetic pathway via lithiation-iodination.

Characterization Data

While a complete set of spectral data for this compound is not publicly available, the following table summarizes known physical properties and includes data for a closely related isomer for comparative purposes.

| Property | This compound | 2-Chloro-4-fluoro-1-iodobenzene (Isomer) |

| CAS Number | 202925-06-2 | 101335-11-9 |

| Molecular Formula | C₆H₂ClF₂I | C₆H₃ClFI |

| Molecular Weight | 274.43 g/mol | 256.44 g/mol |

| Appearance | Clear, colorless liquid | Solid |

Spectroscopic analysis is crucial for the definitive identification and purity assessment of the synthesized compound. Expected spectral features would include:

-

¹H NMR: A complex splitting pattern in the aromatic region, characteristic of the remaining two protons on the benzene ring, influenced by coupling to each other and to the adjacent fluorine atoms.

-

¹³C NMR: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings would be observable.

-

¹⁹F NMR: Two distinct signals, each likely showing coupling to the other fluorine and to adjacent protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for chlorine.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: General experimental workflow for synthesis and characterization.

Safety Information

Halogenated organic compounds should be handled with appropriate safety precautions. While specific toxicology data for this compound is not available, related compounds are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

This guide provides a framework for the synthesis and characterization of this compound based on available data and established chemical principles. Researchers should conduct their own risk assessments and optimization studies before proceeding with any experimental work.

References

Physical and chemical properties of 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2-Chloro-1,3-difluoro-4-iodobenzene. This guide compiles the available information and supplements it with data from structurally related compounds to provide a comprehensive overview. Inferences and predictions are clearly noted.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and complex organic materials. Its utility stems from the differential reactivity of its four halogen substituents, which allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a detailed summary of its known and predicted physical and chemical properties, a plausible synthetic route, and an overview of its potential reactivity.

Physicochemical Properties

Comprehensive experimental data for this compound is scarce. The following tables summarize the available data for the target compound and provide a comparative analysis with structurally similar molecules.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | ChemBK |

| CAS Number | 202925-06-2 | ChemBK |

| Molecular Formula | C₆H₂ClF₂I | ChemBK |

| Molecular Weight | 274.43 g/mol | ChemBK |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)I)F | (Predicted) |

| InChI Key | (Not available) |

Physical Properties

Direct experimental values for the physical properties of this compound are not widely reported. The table below includes a predicted value and experimental data for related isomers to provide an estimated range.

| Property | This compound (Predicted/Estimated) | 3-Chloro-4-fluoroiodobenzene | 1-Chloro-4-iodobenzene |

| Boiling Point | 223.4 ± 35.0 °C | 94-95 °C / 15 mmHg | 226-227 °C |

| Melting Point | (Not available) | (Not available) | 53-54 °C |

| Density | (Not available) | 2.008 g/mL at 25 °C | (Solid) |

| Solubility | Likely insoluble in water, soluble in organic solvents. | Slightly soluble in water.[1] | (Not available) |

| Refractive Index | (Not available) | n20/D 1.604 | (Not applicable) |

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene. The proposed method involves a Sandmeyer-type reaction starting from a substituted aniline.

A potential precursor, 2-chloro-3,5-difluoroaniline, could undergo diazotization followed by iodination to yield the target compound.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the nature and position of its halogen substituents. The carbon-iodine bond is the most labile and, therefore, the most reactive site for cross-coupling reactions. The reactivity of the halogens is expected to follow the general trend: I > Br > Cl > F. This differential reactivity allows for selective, stepwise functionalization of the aromatic ring.

The presence of electron-withdrawing fluorine and chlorine atoms activates the benzene ring towards nucleophilic aromatic substitution, although the high energy barrier generally makes this less favorable than metal-catalyzed cross-coupling at the iodo-position.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to create C-C triple bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Caption: Potential cross-coupling reactions of this compound.

Experimental Protocols

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

This is a general, illustrative protocol for a Suzuki-Miyaura reaction involving an aryl iodide, which would be applicable to this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

-

¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to one proton. The chemical shifts and coupling patterns would be influenced by the adjacent halogen atoms.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached halogens. The carbons bonded to fluorine would show characteristic C-F coupling.

-

¹⁹F NMR: Two signals would be expected, corresponding to the two non-equivalent fluorine atoms.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 274, with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

No specific safety data is available for this compound. However, based on data for similar halogenated benzenes, the following precautions should be taken:

-

Hazard Class: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, yet undercharacterized, building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization. While a comprehensive experimental dataset is currently lacking, this guide provides a foundational understanding of its properties and potential applications based on available data and established chemical principles. Further research into this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-difluoro-4-iodobenzene is a polyhalogenated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex structures. The unique substitution pattern of this compound, featuring chloro, fluoro, and iodo groups, offers multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

| Property | This compound | 2-Chloro-1-fluoro-4-iodobenzene (Isomer) | 3-Chloro-4-fluoroiodobenzene (Isomer) |

| IUPAC Name | This compound | 2-Chloro-1-fluoro-4-iodobenzene | 3-Chloro-4-fluoroiodobenzene |

| CAS Number | 202925-06-2 | 156150-67-3 | 156150-67-3 |

| Molecular Formula | C₆H₂ClF₂I | C₆H₃ClFI | C₆H₃ClFI |

| Molecular Weight | 274.43 g/mol | 256.44 g/mol | 256.44 g/mol |

| Boiling Point | 223.4±35.0 °C (Predicted)[1] | 94-95 °C at 15 mmHg | 94-95 °C at 15 mmHg[2] |

| Density | 2.080±0.06 g/cm³ (Predicted)[1] | 2.02 g/mL | 2.008 g/mL at 25 °C[2] |

| Solubility | Not available | Slightly soluble in water.[3] | Slightly soluble in water. |

| Appearance | Clear, colorless liquid (Predicted).[1] | - | Clear colorless to light yellow liquid. |

Synthesis

Proposed Experimental Protocol: Diazotization and Iodination of 2-chloro-3,5-difluoroaniline

This protocol is a hypothetical procedure based on standard Sandmeyer reaction conditions.

Materials:

-

2-chloro-3,5-difluoroaniline

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether or dichloromethane for extraction

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3,5-difluoroaniline in a suitable volume of concentrated hydrochloric or sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent the temperature from rising, which could lead to the decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Applications in Drug Development

Halogenated organic molecules are crucial building blocks in the pharmaceutical industry.[6] The incorporation of halogens, particularly fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While there is no specific, publicly available information detailing the use of this compound in drug development, its structure suggests potential as a key intermediate. The different halogen atoms provide orthogonal reactivity, allowing for selective functionalization. For instance, the iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are fundamental transformations in the synthesis of complex drug candidates. The chloro and fluoro groups can also be targeted for nucleophilic aromatic substitution under specific conditions.

The biological activity of polyhalogenated benzenes is diverse and highly dependent on the specific substitution pattern. Many halogenated compounds exhibit a range of biological effects, from antimicrobial to anticancer activities.[7] Further research would be required to elucidate any potential biological activity of this compound itself or its derivatives.

Signaling Pathways

There is currently no information in the scientific literature linking this compound to any specific signaling pathways. Elucidating such interactions would necessitate dedicated biological screening and mechanistic studies.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via diazotization.

Safety Information

Hazard Statements: Based on data for related compounds, this compound is expected to be an irritant.[1]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

First Aid Measures:

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Fire-fighting Measures:

-

Use carbon dioxide, dry chemical, or foam for extinction.

References

- 1. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. AB231871 | CAS 202925-06-2 – abcr Gute Chemie [abcr.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). This document is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the physicochemical properties of this compound are of interest.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its solubility and stability is paramount for its effective use, formulation, and the prediction of its environmental fate and biological interactions. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from closely related analogues, predictive models, and established experimental protocols to provide a thorough assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 202925-06-2 | Vendor Information |

| Molecular Formula | C₆H₂ClF₂I | |

| Molecular Weight | 274.43 g/mol | |

| Appearance | Not specified (likely a solid or oil at room temperature) | General knowledge of similar compounds |

| Predicted LogP | ~3.5 - 4.0 | Based on isomers and predictive models |

Solubility Profile

Table 1: Estimated and Qualitative Solubility of this compound

| Solvent | Estimated Solubility | Remarks |

| Water | Very Low / Poorly Soluble | A related isomer, 2-chloro-1-fluoro-4-iodobenzene, is described as "slightly soluble in water"[1]. High predicted LogP suggests low aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for poorly soluble compounds in biological assays. |

| N,N-Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic compounds. |

| Methanol | Moderately Soluble | Lower polarity alcohols are generally good solvents for halogenated aromatics. |

| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic synthesis and purification. |

| Chloroform | Soluble | A related isomer is reported to be soluble in chloroform. |

| Hexanes | Sparingly Soluble to Insoluble | Non-polar aliphatic solvents are less likely to be effective. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The stability is influenced by factors such as temperature, pH, and light.

Table 2: Stability Considerations for this compound

| Condition | Expected Stability | Potential Degradation Pathways |

| Thermal | Likely stable at ambient temperatures. | At elevated temperatures, decomposition may occur, potentially leading to the release of halogenated byproducts. |

| Hydrolytic (pH) | Generally stable in neutral and acidic conditions. | Susceptibility to hydrolysis may increase under strongly basic conditions, although aryl halides are generally resistant to hydrolysis under normal conditions. |

| Photolytic | Potentially sensitive to light, particularly UV. | The carbon-iodine bond is the weakest of the carbon-halogen bonds present and is susceptible to photolytic cleavage, which can lead to deiodination and the formation of radical species. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections outline the recommended methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Replicates: The experiment should be performed in at least triplicate to ensure the precision of the results.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the data is suitable for regulatory purposes.

Methodology:

-

Sample Preparation: Aliquots of the compound, in both solid state and in a relevant solution, are placed in sealed, inert vials.

-

Storage: The vials are stored at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. A control sample is kept at a reference temperature (e.g., 5°C).

-

Analysis: At specified time points, samples are withdrawn and analyzed for the parent compound and any degradation products using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: The rate of degradation is determined, and the shelf-life can be extrapolated.

Methodology:

-

Sample Preparation: The compound is dissolved in a series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

-

Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) for a set duration.

-

Analysis: At regular intervals, aliquots are taken and analyzed by a stability-indicating method to quantify the remaining parent compound.

-

Data Evaluation: The degradation rate at each pH is calculated to determine the pH-stability profile.

Methodology:

-

Sample Preparation: Samples of the compound (solid and in solution) are placed in phototransparent containers. Control samples are wrapped in aluminum foil to protect them from light.

-

Exposure: The samples are exposed to a controlled light source that mimics a combination of UV and visible light, as specified in ICH Q1B guidelines.

-

Analysis: After the exposure period, the samples are analyzed for degradation and compared to the protected control samples.

Caption: Logical workflow for chemical stability assessment.

Conclusion

While specific experimental data on the solubility and stability of this compound remains limited, this guide provides a robust framework for its assessment based on the properties of analogous compounds and established scientific protocols. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. Its stability is expected to be good under standard storage conditions, with a potential for photodegradation due to the presence of an iodine substituent. For definitive quantitative data, the experimental protocols outlined herein should be followed. This information is crucial for the successful application of this compound in research and development.

References

A Researcher's Guide to Procuring 2-Chloro-1,3-difluoro-4-iodobenzene for Laboratory Applications

For researchers and scientists engaged in drug development and organic synthesis, the strategic selection and procurement of specialized chemical reagents is a critical first step. 2-Chloro-1,3-difluoro-4-iodobenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its distinct pattern of halogen substitution allows for selective functionalization at different positions on the benzene ring, making it a valuable intermediate for creating novel pharmaceutical compounds and other advanced materials. This guide provides an in-depth overview of where to source this compound, its key chemical data, and a generalized workflow for its use in a laboratory setting.

Supplier and Chemical Data Overview

Sourcing high-purity chemicals is essential for reproducible experimental results. Several chemical suppliers list this compound, often with varying purity levels and available quantities. Below is a summary of the key quantitative data for this compound, compiled from various suppliers. Researchers are advised to request quotes and certificates of analysis (CoA) directly from the suppliers to obtain the most current pricing, availability, and purity information.

| Identifier | Value | Source |

| Product Name | This compound | International Laboratory USA[1], ChemicalBook[2] |

| Synonyms | 3-Chloro-2,4-difluoroiodobenzene | ChemicalBook[2] |

| CAS Number | 202925-06-2 | International Laboratory USA[1], ChemicalBook[2] |

| Molecular Formula | C₆H₂ClF₂I | International Laboratory USA[1], ChemicalBook[2] |

| Molecular Weight | 274.43 g/mol | International Laboratory USA[1], ChemicalBook[2] |

| Purity | Typically ≥97% | International Laboratory USA[1], ChemicalBook[2] |

| Form | Liquid | ChemicalBook[2] |

| Color | Clear Colourless | ChemicalBook[2] |

| Boiling Point | 223.4 ± 35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 2.080 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| HS Code | 2903998090 | ChemicalBook[2] |

Potential Suppliers listed by ChemicalBook include:

-

Bide Pharmatech Ltd.[2]

-

Yancheng KangdiSen Pharmaceutical Co., Ltd.[2]

-

AAB-PHARMA LIMITED[2]

-

Shanghai Hongju Pharmaceutical Technology Co., LTD.[2]

-

Shanghai Sunway Pharmaceutical Technology Co.,Ltd.[2]

Potential Experimental Applications & Protocols

While specific experimental protocols for this compound are proprietary to individual research labs, its structure lends itself to a variety of synthetic transformations common in drug discovery. The presence of iodine, chlorine, and fluorine atoms on the benzene ring allows for regioselective reactions. Generally, the iodine atom is the most reactive site for metal-mediated cross-coupling reactions, while the fluorine atoms can be subject to nucleophilic aromatic substitution.

General Reaction Type: Cross-Coupling Reactions

Halogenated benzenes, particularly iodo- and bromo- derivatives, are excellent substrates for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are foundational in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Illustrative Experimental Protocol (Generalized Suzuki Coupling):

A general procedure for a Suzuki coupling involving a similar aryl iodide is as follows. Note: This is a representative protocol and must be optimized for this compound specifically.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), a boronic acid or boronate ester partner (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a suitable degassed solvent system, commonly a mixture like 1,4-dioxane and water or toluene and ethanol.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualized Workflows

The following diagrams illustrate logical workflows relevant to utilizing this compound in a research context.

Caption: Procurement and research workflow for a specialty chemical.

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). The following sections detail the known hazards, proper handling procedures, emergency protocols, and disposal methods to ensure the safe use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic compound. While comprehensive experimental data for this specific molecule is limited, its physical and chemical properties can be predicted based on available data and the properties of structurally similar compounds.

| Property | Value | Source/Notes |

| CAS Number | 202925-06-2 | [1] |

| Molecular Formula | C6H2ClF2I | [2] |

| Molecular Weight | 274.43 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 223.4 ± 35.0 °C (Predicted) | [2] |

| Density | 2.080 ± 0.06 g/cm³ (Predicted) | [2] |

Section 2: Hazard Identification and Classification

Based on information for this compound and structurally related compounds, it is classified as an irritant.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the detailed protocols below.

Section 3: Experimental Protocols for Safe Handling

These protocols are designed to minimize risk during the handling and use of this compound.

Personal Protective Equipment (PPE)

Adequate PPE is mandatory to prevent exposure. The minimum required PPE includes:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation.[4][5][6] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact which can cause irritation.[4][7] |

| Body Protection | A flame-retardant lab coat, fully buttoned. Wear appropriate protective clothing to prevent skin exposure. | Protects skin and personal clothing from splashes.[7][8] |

| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Protects against inhalation of vapors which may cause respiratory irritation.[4][7] |

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4]

-

Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]

General Handling and Storage

-

Handling:

-

Storage:

Section 4: Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Containment and Cleanup:

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow the spilled material to enter drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 5: Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not dispose of down the drain or into the environment.

Section 6: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on its classification and data from similar compounds.

| Effect | Description |

| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on data for analogous compounds.[10] |

| Skin Corrosion/Irritation | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Section 7: Visual Diagrams

Emergency Response Workflow

Caption: Workflow for responding to a spill of this compound.

Personal Protective Equipment (PPE) Logic

Caption: Decision logic for selecting appropriate PPE when handling the chemical.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 5. hsa.ie [hsa.ie]

- 6. quora.com [quora.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-1,3-difluoro-4-iodobenzene material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2) is not publicly available. This guide has been compiled from available data for the specified chemical and supplemented with information from safety data sheets of structurally similar halogenated benzenes. All safety and handling procedures should be conducted with caution and under the supervision of a qualified professional.

Chemical and Physical Properties

This section summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 202925-06-2 | [1][2] |

| Molecular Formula | C6H2ClF2I | [1] |

| Molecular Weight | 274.43 g/mol | [1] |

| Boiling Point | 223.4 ± 35.0 °C (Predicted) | [1] |

| Density | 2.080 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Clear, Colourless Liquid (Predicted) | [1] |

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, data from analogous compounds such as 2-Bromo-1,3-difluoro-5-iodobenzene and 1-Chloro-4-iodobenzene suggest the following potential hazards.[3][4]

-

Hazard Statements (Inferred):

-

Pictograms (Inferred):

The following diagram illustrates the inferred hazard identification process.

Caption: Inferred Hazard Identification for this compound.

Experimental Protocols and Handling

Detailed experimental protocols for this compound are not available. The following handling and storage procedures are based on best practices for similar halogenated aromatic compounds.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][6]

-

Avoid breathing vapors, mist, or gas.[6]

-

Avoid contact with skin and eyes.[6]

-

Use non-sparking tools and prevent the build-up of electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, and open flames.

-

Protect from light.

-

Incompatible materials include strong oxidizing agents, acids, and bases.[7]

The following workflow outlines the recommended personal protective equipment (PPE) for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards of similar compounds.[3][6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[4]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

The following diagram illustrates the decision-making process for emergency response in case of a spill or leak.

Caption: Emergency Response Workflow for Spills and Leaks.

Toxicological Information

No specific toxicological data for this compound was found. Based on structurally related compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4] The toxicological properties have not been thoroughly investigated.

Accidental Release Measures

-

Ensure adequate ventilation.[6]

-

Evacuate personnel to a safe area.[6]

-

Wear appropriate personal protective equipment.[6]

-

Remove all sources of ignition.[6]

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification. This compound is a prime example of a scaffold where chemoselective functionalization is not only possible but highly efficient. This technical guide focuses on the exceptional reactivity of the carbon-iodine (C-I) bond in this molecule. Due to its significantly lower bond dissociation energy compared to the C-Cl and C-F bonds, the C-I bond serves as the primary and highly selective site for a multitude of transition-metal-catalyzed cross-coupling reactions. This document provides a theoretical framework for this reactivity, details generalized experimental protocols for key transformations, and presents catalytic cycles and workflows to guide synthetic applications.

Theoretical Framework: The Principle of Bond Dissociation Energy

The remarkable selectivity observed in the functionalization of this compound is fundamentally governed by the differences in bond dissociation energies (BDEs) for the various carbon-halogen (C-X) bonds present in the molecule. The oxidative addition of a palladium(0) catalyst into a C-X bond is the initial and often rate-determining step in most cross-coupling catalytic cycles. This step is kinetically favored for the bond with the lowest BDE.[1]

As summarized in the table below, the BDE for an aryl C-I bond is substantially lower than that for C-Br, C-Cl, and C-F bonds. This energy difference ensures that under typical palladium-catalyzed conditions, the catalyst will selectively insert into the C-I bond, leaving the more robust C-Cl and C-F bonds intact.[1]

Table 1: Average Bond Dissociation Energies (BDEs) for Aryl-Halogen Bonds

| Bond Type | Average BDE (kcal/mol) | Average BDE (kJ/mol) | Relative Reactivity Trend |

| Aryl-F | ~127 | ~531 | Lowest |

| Aryl-Cl | ~97 | ~406 | Low |

| Aryl-Br | ~84 | ~351 | Moderate |

| Aryl-I | ~67 | ~280 | Highest |

Note: Values are averaged and can vary slightly based on the specific aromatic system. Data compiled from multiple sources.

Caption: A typical experimental workflow for cross-coupling reactions.

Key Cross-Coupling Reactions of the C-I Bond

The lability of the C-I bond makes this compound an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. The following sections detail the most pertinent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide. For this compound, this reaction provides a direct route to biaryl compounds, which are common motifs in pharmaceuticals.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors to complex heterocyclic systems and functional materials. The reaction is typically co-catalyzed by palladium and copper(I).[6][7]

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Generalized Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aq. NH₄Cl and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.[6][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is fundamental in drug discovery, as the arylamine moiety is a prevalent pharmacophore. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[9][10]

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Spectroscopic Data and Experimental Protocols for 2-Chloro-1,3-difluoro-4-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectroscopic data (NMR, IR, MS) in a structured format, alongside detailed experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using advanced computational chemistry software and are intended to serve as a reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9 | H-6 |

| ~7.2 - 7.4 | Doublet of Doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 | H-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 (dd, J(C,F) ≈ 250-260 Hz) | C-1, C-3 |

| ~135 - 140 | C-6 |

| ~125 - 130 | C-2 |

| ~120 - 125 | C-5 |

| ~90 - 95 | C-4 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~(-105) - (-115) | Multiplet | F-1, F-3 |

Reference: CFCl₃ at 0.00 ppm

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 1600 - 1550 | Medium | C=C stretch (aromatic ring) |

| 1480 - 1420 | Strong | C=C stretch (aromatic ring) |

| 1250 - 1150 | Strong | C-F stretch |

| 1100 - 1000 | Medium | C-Cl stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 274 | 100 | [M]⁺ (Molecular Ion) |

| 276 | ~32 | [M+2]⁺ (³⁷Cl isotope) |

| 147 | Moderate | [M - I]⁺ |

| 112 | Moderate | [M - I - Cl]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for halogenated aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of approximately 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters: Spectral width of approximately 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Acquisition Parameters: A wide spectral width (e.g., 250 ppm) is recommended. Acquisition time and relaxation delay should be optimized based on the sample.

-

Processing: Process the data similarly to ¹H NMR, referencing to an external standard like CFCl₃.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

-

Ionization:

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Energy: Standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-350).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern, particularly the [M+2]⁺ peak, to confirm the presence of chlorine.

-

Interpret the fragmentation pattern to elucidate the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, from initial sample preparation to final data interpretation and structure elucidation.

Methodological & Application

Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-1,3-difluoro-4-iodobenzene is a valuable building block in this context due to its distinct electronic properties and multiple points for potential functionalization. The presence of both chloro and iodo substituents allows for selective cross-coupling reactions, leveraging the well-established reactivity difference between aryl iodides and chlorides in palladium-catalyzed systems (I > Br > Cl). This application note provides detailed protocols and data for the selective Suzuki coupling at the C-I bond of this compound.

Principle of Selective Coupling

The success of using polyhalogenated substrates like this compound in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst. The C-I bond is significantly weaker and more readily undergoes oxidative addition than the C-Cl bond. This substantial difference in reactivity allows for the selective formation of a biaryl product at the 4-position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The conditions provided are based on established methodologies for similar electron-deficient aryl iodides. Optimization may be required for specific substrates.

General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

-

Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-1,3-difluoro-4-phenylbenzene.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound. The data is compiled from analogous reactions reported in the literature for electron-deficient aryl iodides.

Table 1: Screening of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 8 | >90 |

| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 4 | >95 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 12 | 85-95 |

| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | THF/H₂O (4:1) | 70 | 10 | 80-90 |

Table 2: Substrate Scope with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-Chloro-1,3-difluoro-4-(4-methoxyphenyl)benzene | 85-95 |

| 2 | 4-Trifluoromethylphenylboronic acid | 2-Chloro-1,3-difluoro-4-(4-trifluoromethylphenyl)benzene | 80-90 |

| 3 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)-1,3-difluorobenzene | 75-85 |

| 4 | 2-Naphthylboronic acid | 2-Chloro-1,3-difluoro-4-(naphthalen-2-yl)benzene | 88-98 |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for Suzuki coupling reactions.

Conclusion

This compound is a versatile substrate for selective Suzuki-Miyaura cross-coupling reactions. The pronounced reactivity difference between the iodo and chloro substituents allows for the reliable synthesis of 4-aryl-2-chloro-1,3-difluorobenzenes. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the synthesis of complex molecules, particularly in the field of drug discovery and development where precise control over molecular architecture is paramount. The remaining chloro and fluoro groups offer opportunities for further diversification, making this a highly valuable intermediate in synthetic chemistry.

Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Chloro-1,3-difluoro-4-iodobenzene with various terminal alkynes. The presence of multiple halogen substituents on the benzene ring allows for selective functionalization, as the reactivity of the C-I bond is significantly higher than that of the C-Cl bond under typical Sonogashira conditions.[1] This chemoselectivity makes this compound a valuable building block for the synthesis of complex, functionalized aromatic compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base). Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[1]

Data Presentation

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

| Component | Reagent/Parameter | Typical Concentration/Amount | Notes |

| Aryl Halide | This compound | 1.0 equivalent | The C-I bond is the reactive site. |

| Alkyne | Various terminal alkynes | 1.1 - 1.5 equivalents | Excess alkyne can help drive the reaction to completion. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-5 mol% | Other common catalysts include Pd(PPh₃)₄. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1-5 mol% | Essential for the formation of the copper acetylide intermediate. |

| Base | Triethylamine (Et₃N) | 2.0 - 3.0 equivalents | Acts as a base to deprotonate the alkyne and neutralize the HX byproduct. Can also serve as a solvent. |

| Solvent | Dioxane, THF, DMF, or Amine | Anhydrous | Anhydrous and anaerobic conditions are often preferred.[2] |

| Temperature | Room Temperature to 70 °C | Reaction dependent | Mild conditions are often sufficient.[1] |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/MS |

Table 2: Expected Reactivity and Selectivity

| Substrate Feature | Expected Outcome | Rationale |

| Halogen Reactivity | Selective coupling at the C-I bond | The order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl.[1] |

| Electronic Effects | Efficient coupling | The fluorine and chlorine atoms are electron-withdrawing, which can enhance the reactivity of the aryl iodide. |

| Steric Hindrance | Minimal impact from ortho-substituents | The substituents are relatively small, and Sonogashira coupling is generally tolerant of moderate steric hindrance. |

Experimental Protocols

The following are detailed experimental protocols for the Sonogashira coupling of this compound with a terminal alkyne.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is adapted from a procedure for a similar substrate, 3-chloro-4-fluoroiodobenzene.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Dioxane, anhydrous

-

Reaction flask (e.g., Schlenk tube)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

-

Add anhydrous dioxane (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq.).

-

To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).

-

Finally, add anhydrous triethylamine (2.0 mmol, 2.0 eq.) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Visualizations

Sonogashira Coupling Reaction Workflow

Caption: General workflow for the Sonogashira coupling reaction.

Sonogashira Coupling Catalytic Cycle

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-1,3-difluoro-4-iodobenzene as a versatile building block in the synthesis of complex organic molecules, particularly for the development of pharmaceutical agents. This highly functionalized aromatic compound offers multiple reaction sites for the strategic construction of drug candidates.

Introduction

This compound is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, allows for selective and sequential chemical transformations. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug molecule. The iodo and chloro substituents serve as versatile handles for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex pharmaceutical scaffolds.

This building block is particularly relevant in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The 2,4-disubstituted aniline core, which can be derived from or constructed using this molecule, is a common feature in many approved kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, followed by subsequent reactions at the less reactive carbon-chlorine bond. This differential reactivity is a key advantage in multi-step syntheses.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] this compound can readily participate in this reaction at the iodine position to construct biaryl structures, which are prevalent in many pharmaceutical agents.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |

| 4 | (1-Methyl-1H-pyrazol-4-yl)boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 90 |

Sonogashira Coupling for Arylalkyne Synthesis